molecular formula C21H16N2O4 B12467438 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Cat. No.: B12467438
M. Wt: 360.4 g/mol
InChI Key: ITDCGINPVMUAQS-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a phthalimide moiety, and a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Carboxamide Linkage: This step involves the reaction of the phthalimide derivative with a carboxylic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Furanones and related compounds.

    Reduction: Phthalamic acid derivatives.

    Substitution: Various substituted carboxamides.

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of advanced polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins, potentially inhibiting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carboxamide linkage can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dioxoisoindol-2-yl)methyl]pyridine-3-carboxamide
  • N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)hexanamide
  • 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of electronic materials or as a probe in biological studies.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H16N2O4/c1-14-7-2-5-10-17(14)22(21(26)18-11-6-12-27-18)13-23-19(24)15-8-3-4-9-16(15)20(23)25/h2-12H,13H2,1H3

InChI Key

ITDCGINPVMUAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4

Origin of Product

United States

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